molecular formula C6H13NOS B14646391 N-[3-(Methylsulfanyl)propyl]acetamide CAS No. 54824-91-8

N-[3-(Methylsulfanyl)propyl]acetamide

Cat. No.: B14646391
CAS No.: 54824-91-8
M. Wt: 147.24 g/mol
InChI Key: ASPAYHQEPZPDPA-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)propyl]acetamide typically involves the reaction of 3-(methylsulfanyl)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:

[ \text{3-(Methylsulfanyl)propylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as lead acetate, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a sodium channel blocker.

    Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through sodium channels, affecting cellular excitability and signal transmission. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Dimethylamino)propyl]acetamide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.

    N-Propylacetamide: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

Uniqueness

N-[3-(Methylsulfanyl)propyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54824-91-8

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)acetamide

InChI

InChI=1S/C6H13NOS/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

ASPAYHQEPZPDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCSC

Origin of Product

United States

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